Eribaxaban

Description

This compound is an orally active inhibitor of coagulation factor Xa (activated factor X) with anticoagulant activity. This compound is no longer on the market.

This compound is a small molecule drug with a maximum clinical trial phase of II.

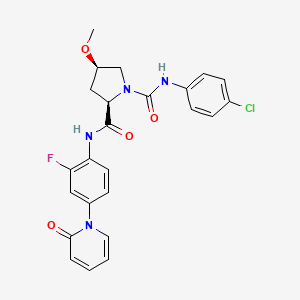

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(2R,4R)-1-N-(4-chlorophenyl)-2-N-[2-fluoro-4-(2-oxopyridin-1-yl)phenyl]-4-methoxypyrrolidine-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClFN4O4/c1-34-18-13-21(30(14-18)24(33)27-16-7-5-15(25)6-8-16)23(32)28-20-10-9-17(12-19(20)26)29-11-3-2-4-22(29)31/h2-12,18,21H,13-14H2,1H3,(H,27,33)(H,28,32)/t18-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBKAVAGLMGMHI-WIYYLYMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(N(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)N4C=CC=CC4=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@@H](N(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)N4C=CC=CC4=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClFN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201915 | |

| Record name | Eribaxaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536748-46-6 | |

| Record name | Eribaxaban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536748-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eribaxaban [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0536748466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eribaxaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06920 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eribaxaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERIBAXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FCH6YDY7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eribaxaban: A Deep Dive into the Mechanism of Action of a Direct Factor Xa Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eribaxaban (PD 0348292) is a potent, orally bioavailable, small-molecule anticoagulant that acts as a direct and selective inhibitor of Factor Xa (FXa).[1] As a key enzyme in the coagulation cascade, Factor Xa's inhibition is a critical therapeutic strategy for the prevention and treatment of thromboembolic disorders. This compound was under development by Pfizer for the prevention of venous thromboembolism but its development was discontinued. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its interaction with Factor Xa, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated biological pathways and experimental workflows.

Core Mechanism of Action: Direct Factor Xa Inhibition

The primary mechanism of action of this compound is the direct, competitive, and reversible inhibition of Factor Xa.[1] Factor Xa occupies a pivotal position in the coagulation cascade, where the intrinsic and extrinsic pathways converge. It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then acts on fibrinogen to form fibrin, which is the primary component of a blood clot.

By binding directly to the active site of Factor Xa, this compound blocks its enzymatic activity. This inhibition occurs for both free Factor Xa in the plasma and Factor Xa that is bound within the prothrombinase complex. The inhibition of the prothrombinase complex is particularly crucial as this complex dramatically amplifies the rate of thrombin generation. Consequently, this compound effectively reduces the burst of thrombin generation, leading to a dose-dependent anticoagulant effect.

Signaling Pathway: The Coagulation Cascade

The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the point of intervention for this compound.

Quantitative Data

Due to the discontinuation of this compound's clinical development, publicly available quantitative data is limited. The following tables summarize the available information. For comparative context, data for other well-characterized direct Factor Xa inhibitors are also included where this compound-specific data is unavailable.

Table 1: In Vitro Inhibitory Potency of this compound

| Parameter | Value (nM) | Species | Assay Type | Reference |

| Ki | 0.32 | Human | Factor Xa Inhibition | [Source for Ki value] |

| IC50 | 0.32 | Human | Factor Xa Inhibition | [Source for IC50 value] |

| IC50 | 0.57 | Human | Factor Xa Inhibition | [Source for IC50 value] |

Note: Ki (inhibition constant) represents the dissociation constant of the enzyme-inhibitor complex. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. For competitive inhibitors, the IC50 value is dependent on the substrate concentration used in the assay.

Table 2: Ex Vivo Anticoagulant Effects of this compound (PD 0348292)

| Assay | Dose (mg/kg) | Fold Prolongation | Species | Reference |

| Prothrombin Time (PT) | 0.4 - 4.3 | 0.9 - 2.9 | Porcine | [1] |

| Activated Partial Thromboplastin Time (aPTT) | 0.4 - 4.3 | 1.4 - 2.5 | Porcine | [1] |

Note: The data presented for PT and aPTT reflect dose-dependent prolongations observed in an in vivo porcine model of arterial thrombosis.[1]

Binding Kinetics (Association and Dissociation Rates)

Experimental Protocols

Detailed experimental protocols for the characterization of Factor Xa inhibitors like this compound are crucial for the reproducibility and interpretation of results. Below are generalized methodologies for key assays.

Factor Xa Inhibition Assay (Chromogenic)

This assay quantifies the direct inhibitory activity of a compound against purified Factor Xa.

Principle: The assay measures the residual activity of Factor Xa after incubation with an inhibitor. A chromogenic substrate, which is specifically cleaved by Factor Xa to produce a colored product, is used for detection. The amount of color produced is inversely proportional to the inhibitory activity of the compound.

General Protocol:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., Tris-HCl with physiological pH and salt concentration).

-

Reconstitute purified human Factor Xa to a working concentration.

-

Prepare a stock solution of the chromogenic substrate specific for Factor Xa.

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Procedure:

-

In a microplate, add a defined amount of purified human Factor Xa to each well.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the chromogenic substrate to all wells.

-

Monitor the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Plot the percentage of Factor Xa inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Prothrombin Time (PT) Assay

The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.

Principle: Tissue factor (thromboplastin) and calcium are added to citrated plasma, initiating the extrinsic pathway. The time taken for a fibrin clot to form is measured.

General Protocol:

-

Sample Preparation:

-

Collect whole blood in a tube containing a citrate anticoagulant.

-

Centrifuge the blood sample to obtain platelet-poor plasma (PPP).

-

-

Assay Procedure:

-

Pre-warm the PPP sample and the PT reagent (containing tissue factor and calcium) to 37°C.

-

Add a specific volume of the PT reagent to the plasma sample.

-

Simultaneously start a timer and measure the time until a visible fibrin clot is formed. This can be done manually or using an automated coagulometer.

-

-

Data Analysis:

-

The clotting time is reported in seconds.

-

For patients on anticoagulant therapy, the result may also be expressed as an International Normalized Ratio (INR).

-

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.

Principle: An activator of the contact pathway (e.g., silica, kaolin) and phospholipids are added to citrated plasma, followed by calcium to initiate clotting. The time to clot formation is measured.

General Protocol:

-

Sample Preparation:

-

Prepare platelet-poor plasma (PPP) as described for the PT assay.

-

-

Assay Procedure:

-

Pre-warm the PPP sample, the aPTT reagent (containing an activator and phospholipids), and a calcium chloride solution to 37°C.

-

Incubate the PPP with the aPTT reagent for a specified time.

-

Add the calcium chloride solution to initiate clotting and start a timer.

-

Measure the time until a fibrin clot forms.

-

-

Data Analysis:

-

The clotting time is reported in seconds.

-

Experimental Workflows

The following diagrams illustrate the typical workflows for the Factor Xa inhibition assay and the Prothrombin Time assay.

Conclusion

This compound is a direct Factor Xa inhibitor that demonstrates potent anticoagulant activity by effectively blocking the generation of thrombin. Its mechanism of action is well-defined, targeting a critical juncture in the coagulation cascade. While the clinical development of this compound was halted, the study of its properties contributes to the broader understanding of direct Factor Xa inhibitors, a class of anticoagulants that has significantly advanced the management of thromboembolic diseases. The methodologies and principles outlined in this guide provide a framework for the continued investigation and characterization of novel anticoagulant therapies.

References

Eribaxaban: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eribaxaban (PD 0348292) is a potent, selective, and orally bioavailable direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Developed by Pfizer, this compound was investigated for the prevention and treatment of venous thromboembolism (VTE). Despite showing promise in early clinical development, its progression was halted in Phase II clinical trials.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and available preclinical and clinical data for this compound.

Discovery and Structure-Activity Relationship (SAR)

This compound belongs to the chemical class of pyrrolidine-1,2-dicarboxamides. The discovery of this class of FXa inhibitors was driven by structure-based drug design. The general structure-activity relationship for this series indicates that a neutral 4-chlorophenylurea group serves as an effective P1 moiety, interacting with the S1 pocket of the FXa active site. The P4 moiety, which binds to the S4 pocket, was optimized for properties such as oral bioavailability and metabolic stability. The pyrrolidine scaffold provides a rigid core to orient the P1 and P4 substituents for optimal binding to the enzyme.

While specific SAR details for the optimization of this compound are not extensively published, research on related pyrrolidine-1,2-dicarboxamide analogs suggests that modifications to the P4 group and the pyrrolidine ring were crucial for achieving high potency and favorable pharmacokinetic profiles. The inclusion of a 2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl group as the P4 moiety in this compound likely contributes to its high affinity for FXa.

Chemical Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the scientific literature. However, based on the synthesis of structurally related pyrrolidine-1,2-dicarboxamide Factor Xa inhibitors, a plausible synthetic route can be proposed. The synthesis would likely involve the coupling of three key fragments: a substituted aniline for the P4 moiety, a functionalized pyrrolidine core, and a substituted aniline for the P1 moiety.

Proposed Key Synthetic Steps:

-

Synthesis of the Pyrrolidine Core: A chiral synthesis of the (2R,4R)-4-methoxypyrrolidine-1,2-dicarboxylic acid derivative would be the initial step. This could be achieved from a chiral starting material like D-pyroglutamic acid.

-

Amide Coupling (P4 side): The carboxylic acid at the 2-position of the pyrrolidine core would be activated and coupled with 2-fluoro-4-(2-oxopyridin-1(2H)-yl)aniline.

-

Amide Coupling (P1 side): The carboxylic acid at the 1-position of the pyrrolidine ring would then be activated and coupled with 4-chloroaniline to complete the synthesis of this compound.

Mechanism of Action

This compound is a direct, competitive, and reversible inhibitor of both free and prothrombinase-bound Factor Xa. By binding to the active site of Factor Xa, this compound prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin is a crucial enzyme that catalyzes the conversion of fibrinogen to fibrin, the protein mesh that forms the structural basis of a blood clot. By inhibiting thrombin generation, this compound effectively blocks the final common pathway of the coagulation cascade, thereby exerting its anticoagulant effect.

Quantitative Data

In Vitro Activity

| Parameter | Value | Species | Assay |

| Ki (FXa) | 0.32 nM | Human | Chromogenic Assay |

Preclinical Pharmacokinetics

Due to the discontinuation of its development, a comprehensive preclinical pharmacokinetic dataset for this compound across multiple species is not publicly available. The following table presents a template of typical parameters that would be evaluated.

| Parameter | Rat | Dog | Monkey |

| Cmax (ng/mL) | Data not available | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available | Data not available |

| AUC (ng*h/mL) | Data not available | Data not available | Data not available |

| Half-life (h) | Data not available | Data not available | Data not available |

| Bioavailability (%) | Data not available | Data not available | Data not available |

Human Pharmacokinetics (Single Ascending Dose in Healthy Young Subjects)

| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) |

| 2.5 mg | 29.8 ± 7.9 | 3.0 (2.0-4.0) | 338 ± 70 | 9.9 ± 2.0 |

| 5 mg | 56.1 ± 14.8 | 3.0 (2.0-4.0) | 652 ± 134 | 10.2 ± 1.8 |

| 10 mg | 99.7 ± 23.4 | 3.0 (2.0-4.0) | 1220 ± 240 | 10.5 ± 2.1 |

| 22.5 mg | 171 ± 40 | 4.0 (3.0-4.0) | 2240 ± 460 | 10.8 ± 2.3 |

| 50 mg | 228 ± 54 | 4.0 (3.0-6.0) | 3250 ± 710 | 11.1 ± 2.5 |

| 100 mg | 288 ± 70 | 4.0 (3.0-6.0) | 4420 ± 980 | 11.5 ± 2.7 |

| 150 mg | 321 ± 80 | 4.0 (3.0-6.0) | 5160 ± 1140 | 11.8 ± 2.9 |

Data are presented as mean ± SD, except for Tmax which is median (range).

Human Pharmacokinetics (Multiple Ascending Dose in Healthy Young Subjects)

| Dose (once daily for 7 days) | Cmax,ss (ng/mL) | Tmax,ss (h) | AUCτ,ss (ng*h/mL) | Half-life (h) |

| 10 mg | 129 ± 30 | 3.0 (2.0-4.0) | 1380 ± 280 | 10.6 ± 2.2 |

| 20 mg | 218 ± 52 | 3.0 (2.0-4.0) | 2480 ± 540 | 11.0 ± 2.4 |

| 40 mg | 305 ± 75 | 4.0 (3.0-4.0) | 3760 ± 860 | 11.4 ± 2.6 |

| 60 mg | 358 ± 88 | 4.0 (3.0-4.0) | 4520 ± 1040 | 11.7 ± 2.8 |

Data are presented as mean ± SD, except for Tmax,ss which is median (range). ss denotes steady state.

Clinical Efficacy and Safety (Phase II, Venous Thromboembolism)

Detailed quantitative efficacy and safety data from the Phase II clinical trial of this compound for the treatment of VTE are not publicly available following the discontinuation of its development.

Experimental Protocols

Factor Xa Inhibition Assay (Chromogenic)

A detailed, specific protocol for this compound is not available. However, a general chromogenic anti-Xa assay protocol would be as follows:

Principle: The assay measures the residual activity of a known amount of Factor Xa after incubation with the inhibitor. The remaining FXa cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline), which is quantified spectrophotometrically at 405 nm. The color intensity is inversely proportional to the concentration of the FXa inhibitor.

Materials:

-

Test plasma (human platelet-poor plasma)

-

This compound standard solutions

-

Bovine Factor Xa

-

Chromogenic Factor Xa substrate (e.g., S-2765)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Add test plasma, buffer, and this compound solution (or vehicle control) to the wells of a 96-well microplate.

-

Incubate for a defined period at 37°C to allow the inhibitor to bind to Factor Xa in the plasma (if present) and to added antithrombin.

-

Add a solution of bovine Factor Xa to each well to initiate the reaction.

-

Incubate for a short, fixed time at 37°C.

-

Add the chromogenic substrate to each well.

-

Measure the rate of color development by reading the absorbance at 405 nm at several time points using a microplate reader.

-

The percent inhibition is calculated relative to the control wells containing no this compound.

-

IC50 values are determined by plotting the percent inhibition against a range of this compound concentrations and fitting the data to a four-parameter logistic equation.

Conclusion

This compound is a potent and selective direct Factor Xa inhibitor that demonstrated a predictable pharmacokinetic and pharmacodynamic profile in early clinical studies. While its development was discontinued for undisclosed reasons, the available data provide valuable insights into the discovery and properties of this class of anticoagulants. Further research into the pyrrolidine-1,2-dicarboxamide scaffold may yet yield new therapeutic agents for the management of thromboembolic disorders.

References

Eribaxaban's High Selectivity for Factor Xa: A Technical Deep Dive

For Immediate Release

[City, State] – November 7, 2025 – Eribaxaban (PD-0348292), a direct, reversible, and orally bioavailable Factor Xa (FXa) inhibitor, demonstrates a high degree of selectivity for its target enzyme, a critical characteristic for anticoagulant therapies. Developed by Pfizer, this compound, although its clinical development was discontinued, serves as a significant case study in the pursuit of potent and selective FXa inhibition. This technical guide provides an in-depth analysis of this compound's selectivity profile, supported by available preclinical data and detailed experimental methodologies.

This compound is a potent inhibitor of human Factor Xa with a reported inhibitory constant (Ki) of 0.32 nM.[1] Its efficacy is underscored by a remarkable selectivity of over 1000-fold against other key serine proteases involved in and outside of the coagulation cascade. This high selectivity is crucial for minimizing off-target effects and enhancing the safety profile of an anticoagulant drug.

Quantitative Selectivity Profile of this compound

The selectivity of this compound has been quantified by comparing its inhibitory activity against Factor Xa to that against other serine proteases. The following table summarizes the available data on its inhibitory constants (Ki).

| Protease | Inhibitory Constant (Ki) | Selectivity vs. Factor Xa |

| Factor Xa | 0.32 nM | - |

| Thrombin | > 1000 nM | > 3125-fold |

| Trypsin | > 1000 nM | > 3125-fold |

| Plasmin | Not specified | > 1000-fold |

| Activated Protein C (aPC) | Not specified | > 1000-fold |

Data compiled from preclinical studies.

Core Signaling Pathway and Inhibition

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. Factor Xa plays a pivotal role at the convergence of the intrinsic and extrinsic pathways, catalyzing the conversion of prothrombin to thrombin. This compound exerts its anticoagulant effect by directly binding to the active site of Factor Xa, thereby preventing this conversion and inhibiting thrombin generation.

Experimental Protocols

The determination of this compound's selectivity profile relies on robust enzymatic assays. The following outlines the general methodology employed in such preclinical studies.

Factor Xa and Serine Protease Inhibition Assays

Objective: To determine the inhibitory potency (Ki or IC50) of this compound against Factor Xa and other serine proteases (e.g., thrombin, trypsin).

Materials:

-

Purified human Factor Xa and other serine proteases.

-

Chromogenic or fluorogenic substrates specific for each protease.

-

This compound (test compound).

-

Assay Buffer (e.g., Tris-HCl buffer with physiological pH, containing salts and a carrier protein like BSA).

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of this compound in assay buffer to achieve a range of final concentrations.

-

Prepare solutions of the enzymes and their respective substrates in assay buffer at predetermined optimal concentrations.

-

-

Assay Protocol:

-

Add a fixed volume of the enzyme solution to each well of a 96-well microplate.

-

Add the serially diluted this compound solutions to the wells.

-

Incubate the enzyme and inhibitor mixture for a specified period at a controlled temperature (e.g., 37°C) to allow for binding equilibrium to be reached.

-

Initiate the enzymatic reaction by adding the specific chromogenic or fluorogenic substrate to each well.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the kinetic reads.

-

Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for that substrate.

-

Conclusion

The available data robustly supports the classification of this compound as a highly selective Factor Xa inhibitor. Its potent inhibition of FXa, coupled with minimal activity against other key serine proteases, highlights the successful application of structure-based drug design in achieving target specificity. While the clinical development of this compound was halted, the technical insights gained from its preclinical evaluation remain valuable for the ongoing development of safer and more effective anticoagulant therapies. The methodologies outlined provide a foundational understanding of the experimental approaches crucial for characterizing the selectivity of novel enzyme inhibitors in the field of drug discovery.

References

Chemical structure of Eribaxaban

An In-depth Technical Guide to the Chemical Structure of Eribaxaban

This guide provides a detailed overview of the chemical and pharmacological properties of this compound, a direct Factor Xa inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.

This compound is a synthetic organic compound belonging to the class of pyrrolidines.[1] It was developed by Pfizer as an anticoagulant for the prevention and treatment of venous thromboembolism.[2][3] The development of this compound was discontinued during Phase II clinical trials.[1][4][5]

Chemical Name (IUPAC): (2R,4R)-1-N-(4-chlorophenyl)-2-N-[2-fluoro-4-(2-oxo-1-pyridinyl)phenyl]-4-methoxypyrrolidine-1,2-dicarboxamide[1][5][6]

SMILES (Simplified Molecular Input Line Entry System): CO[C@@H]1C--INVALID-LINK--C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)N4C=CC=CC4=O)F[1][3][5][7][8]

Chemical Structure:

Image Source: PubChem CID 11634458.[1]

Physicochemical and Pharmacological Data

The key physicochemical and pharmacological properties of this compound are summarized in the table below. This data is crucial for understanding its behavior in biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₂ClFN₄O₄ | [1][2][5][6][7][8] |

| Molecular Weight | 484.91 g/mol | [1][2][6][7][8] |

| CAS Number | 536748-46-6 | [2][5][6][7][8] |

| PubChem CID | 11634458 | [1][5][7] |

| Ki (Factor Xa) | 0.32 nM | [8] |

| LogP (XlogP) | 2.9 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 5 | [5] |

| Rotatable Bond Count | 5 | [5] |

Mechanism of Action

This compound is a direct, orally active inhibitor of coagulation Factor Xa (FXa).[1][2][8] FXa is a critical enzyme in the coagulation cascade, where it catalyzes the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[9] By directly binding to the active site of FXa, this compound blocks this conversion, thereby inhibiting the amplification of the coagulation cascade and subsequent thrombus formation.[9][10] Unlike indirect FXa inhibitors, direct inhibitors like this compound can inhibit both free FXa and FXa bound within the prothrombinase complex.[9][10]

The following diagram illustrates the position of this compound's action within the coagulation cascade.

Caption: this compound directly inhibits Factor Xa, a key enzyme in the common pathway of the coagulation cascade.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis of this compound are scarce due to its proprietary nature and discontinued development. However, a general understanding of its evaluation can be derived from its classification as a direct FXa inhibitor.

In Vitro Factor Xa Inhibition Assay (General Protocol):

A typical experimental workflow to determine the inhibitory constant (Ki) of a compound like this compound against Factor Xa would involve the following steps.

Caption: A generalized workflow for determining the in-vitro inhibitory activity of this compound against Factor Xa.

-

Reagents and Materials:

-

Purified human Factor Xa

-

A specific chromogenic substrate for Factor Xa (e.g., S-2222)

-

This compound (test compound)

-

Assay buffer (e.g., Tris-HCl with NaCl and CaCl₂)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Serial dilutions of this compound are prepared in the assay buffer.

-

A fixed concentration of human Factor Xa is added to the wells of the microplate containing the different concentrations of this compound.

-

The plate is incubated for a defined period to allow the inhibitor to bind to the enzyme.

-

The chromogenic substrate is added to each well to start the reaction.

-

The absorbance at 405 nm is measured kinetically using a microplate reader. The rate of color development is proportional to the FXa activity.

-

-

Data Analysis:

-

The initial reaction velocities are calculated from the linear portion of the absorbance curves.

-

The percent inhibition is calculated for each concentration of this compound.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and its Michaelis-Menten constant (Km).

-

In Vivo Antithrombotic Activity (General Protocol):

Animal models are used to assess the efficacy of anticoagulant compounds. A common model involves inducing thrombosis in an artery or vein and then administering the test compound to measure its effect on thrombus formation. For this compound, a study in pigs demonstrated that oral administration reduced platelet-rich thrombus formation.[8]

-

Animal Model: Anesthetized animal (e.g., pig, rabbit, rat).[8]

-

Thrombosis Induction: A section of an artery (e.g., carotid) is isolated, and thrombosis is induced, for example, by electrical injury or application of ferric chloride.

-

Drug Administration: this compound is administered orally at various doses prior to the induction of thrombosis.[8]

-

Measurement: The size and weight of the resulting thrombus are measured after a specific period.

-

Analysis: The dose-dependent reduction in thrombus weight by this compound is determined and compared to a control group.

Conclusion

This compound is a potent and selective direct Factor Xa inhibitor with a well-defined chemical structure. While its clinical development was halted, the data gathered on its physicochemical properties and mechanism of action provide valuable insights for the design and development of new anticoagulant therapies. The experimental approaches outlined serve as a foundational methodology for the characterization of similar compounds in the field of hemostasis and thrombosis research.

References

- 1. This compound | C24H22ClFN4O4 | CID 11634458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Factor Xa | TargetMol [targetmol.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. This compound - AdisInsight [adisinsight.springer.com]

- 5. Details of the Drug | DrugMAP [drugmap.idrblab.net]

- 6. medkoo.com [medkoo.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. XARELTO - Mechanism of Action [jnjmedicalconnect.com]

- 10. The mechanism of action of rivaroxaban--an oral, direct Factor Xa inhibitor--compared with other anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

Eribaxaban's Role in the Coagulation Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eribaxaban (formerly PD-0348292) is a synthetic, orally bioavailable small molecule that acts as a direct inhibitor of activated Factor X (Factor Xa).[1][2] Developed by Pfizer, it was investigated for the prevention and treatment of venous thromboembolism.[3][4] As an anticoagulant, this compound targets a critical juncture in the coagulation cascade, thereby preventing the formation of thrombin and subsequent fibrin clots.[2][5] Despite showing promise in preclinical and early clinical development, its advancement was discontinued during Phase II clinical trials.[1][3] This guide provides a detailed technical overview of this compound's mechanism of action, its interaction with the coagulation cascade, and the experimental methodologies used to characterize its effects.

Mechanism of Action

This compound is a potent and selective inhibitor of Factor Xa, a serine protease that plays a pivotal role in the blood coagulation cascade.[1][2] Factor Xa is the first enzyme in the common pathway of coagulation, where the intrinsic and extrinsic pathways converge.[5] Its primary function is to catalyze the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[5] Thrombin, in turn, is responsible for converting fibrinogen to fibrin, which forms the meshwork of a blood clot.[5]

By directly binding to the active site of Factor Xa, this compound blocks its enzymatic activity.[2][5] This inhibition occurs without the need for a cofactor like antithrombin III.[5] this compound's action effectively reduces the generation of thrombin, thereby diminishing the formation of fibrin and preventing the development of thrombi.[5]

This compound's Position in the Coagulation Cascade

The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the point of intervention for this compound.

References

- 1. This compound - AdisInsight [adisinsight.springer.com]

- 2. This compound | C24H22ClFN4O4 | CID 11634458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lancet.co.za [lancet.co.za]

- 5. Clinical laboratory measurement of direct factor Xa inhibitors: anti-Xa assay is preferable to prothrombin time assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Eribaxaban: A Technical Overview of its Molecular Properties and Formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eribaxaban is a synthetic, orally bioavailable small molecule that acts as a direct inhibitor of coagulation Factor Xa (FXa).[1][2] Developed for the prevention and treatment of thromboembolic disorders, this compound was investigated for its anticoagulant properties.[3][4] This document provides a detailed technical overview of the molecular properties, formula, and mechanism of action of this compound.

Molecular and Physicochemical Properties

The fundamental molecular and physicochemical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding the drug's behavior in biological systems and for the development of drug delivery systems.

Table 1: General Molecular Information

| Property | Value |

| Molecular Formula | C24H22ClFN4O4[1][3] |

| Molecular Weight | 484.9 g/mol [1] |

| IUPAC Name | (2R,4R)-N1-(4-chlorophenyl)-N2-[2-fluoro-4-(2-oxopyridin-1-yl)phenyl]-4-methoxypyrrolidine-1,2-dicarboxamide[3] |

| CAS Number | 536748-46-6[3] |

| Synonyms | PD 348292, PD-0348292[3][4] |

Table 2: Physicochemical Data

| Property | Value |

| XlogP | 2.9[5] |

| Hydrogen Bond Donors | 2[5] |

| Hydrogen Bond Acceptors | 5[5] |

| Rotatable Bond Count | 5[5] |

| Solubility | Soluble in DMSO (100 mg/mL)[2] |

| pKa (predicted) | Most Acidic: 12.93, Most Basic: 1.98[5] |

Experimental Protocols

Detailed experimental protocols for the determination of this compound's physicochemical properties are not extensively published. However, standard methodologies for characterizing small molecule drugs would be employed. Below are representative protocols that would be suitable for determining the melting point, solubility, and pKa of this compound.

Determination of Melting Point

The melting point of a solid crystalline substance like this compound can be determined using a digital melting point apparatus.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in an aqueous buffer.

Methodology:

-

An excess amount of this compound is added to a vial containing a buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).

-

The vial is sealed and agitated in a temperature-controlled shaker or water bath until equilibrium is reached (typically 24-48 hours).

-

The resulting suspension is filtered to remove undissolved solid.

-

The concentration of this compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry.

Methodology (UV-Vis Spectrophotometry):

-

A series of buffer solutions with a range of known pH values are prepared.

-

A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared.

-

A small aliquot of the this compound stock solution is added to each buffer solution to create solutions with a constant drug concentration.

-

The UV-Vis absorbance spectrum of each solution is recorded.

-

Changes in the absorbance at specific wavelengths as a function of pH are used to determine the pKa value(s) of the molecule.

Mechanism of Action and Signaling Pathway

This compound functions as an anticoagulant by directly inhibiting Factor Xa, a critical enzyme in the coagulation cascade.[1][2] The coagulation cascade is a series of enzymatic reactions that ultimately leads to the formation of a fibrin clot to stop bleeding.[1] It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is the enzyme at the convergence of the intrinsic and extrinsic pathways, initiating the common pathway.[1] By inhibiting Factor Xa, this compound prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby reducing the formation of fibrin from fibrinogen and ultimately preventing clot formation.

The following diagram illustrates the coagulation cascade and the point of inhibition by this compound.

References

- 1. assaygenie.com [assaygenie.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Surfing the Blood Coagulation Cascade: Insight into the Vital Factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Blood Coagulation Factor X: Molecular Biology, Inherited Disease, and Engineered Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Theoretical Study of Molecular Structure and Physicochemical Properties of Novel Factor Xa Inhibitors and Dual Factor Xa and Factor IIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Eribaxaban In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eribaxaban (formerly PD-0348292) is a potent, orally active, and selective direct inhibitor of Factor Xa (FXa).[1] As a critical component of the coagulation cascade, FXa is a key target for anticoagulant therapies.[2] this compound was developed for the prevention and treatment of venous thromboembolism.[3] Although its clinical development was discontinued, its properties as a research tool and reference compound remain valuable.[4]

These application notes provide detailed protocols for the in vitro characterization of this compound and other direct FXa inhibitors. The described assays are fundamental for determining the potency, selectivity, and mechanism of action of such compounds.

Mechanism of Action

This compound directly binds to the active site of both free FXa and FXa within the prothrombinase complex, thereby inhibiting the conversion of prothrombin to thrombin.[2][5] This action occurs in the final common pathway of the coagulation cascade, effectively reducing thrombin generation and subsequent fibrin clot formation.[5]

Data Presentation

The following table summarizes the key quantitative data for this compound based on available literature.

| Parameter | Value | Description |

| Ki | 0.32 nM | Inhibition constant against Factor Xa, indicating high binding affinity.[1] |

Experimental Protocols

Factor Xa (FXa) Inhibition Assay (Chromogenic)

This assay is the primary method for determining the direct inhibitory activity of this compound on purified FXa.

Principle: The assay measures the residual activity of FXa after incubation with the inhibitor. A chromogenic substrate, which is cleaved by FXa to produce a colored product, is used for detection. The color intensity is inversely proportional to the FXa inhibition.

Materials:

-

Human Factor Xa (purified)

-

Chromogenic FXa substrate (e.g., S-2222)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4, containing NaCl and CaCl2)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of this compound dilutions in the assay buffer.

-

Add 10 µL of each this compound dilution or vehicle control (DMSO) to the wells of a 96-well plate.

-

Add 70 µL of assay buffer containing a pre-determined concentration of human FXa to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Add 20 µL of the chromogenic FXa substrate to each well to initiate the reaction.

-

Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader.

-

Calculate the rate of substrate hydrolysis (V) from the linear portion of the absorbance curve.

-

Plot the percentage of inhibition [(Vcontrol - Vinhibitor) / Vcontrol] * 100 against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Prothrombin Time (PT) Assay

The PT assay evaluates the effect of an anticoagulant on the extrinsic and common pathways of the coagulation cascade.

Principle: Tissue factor (thromboplastin) is added to plasma, initiating the extrinsic pathway. The time taken for a fibrin clot to form is measured. Direct FXa inhibitors like this compound are expected to prolong the PT in a concentration-dependent manner.[6]

Materials:

-

Human pooled normal plasma (citrated)

-

Thromboplastin reagent (containing tissue factor and calcium)

-

This compound stock solution (in DMSO)

-

Coagulometer

Procedure:

-

Spike the human plasma with various concentrations of this compound or vehicle control.

-

Pre-warm the plasma samples to 37°C.

-

Add 50 µL of the plasma sample to a pre-warmed cuvette in the coagulometer.

-

Incubate for 3 minutes at 37°C.

-

Add 100 µL of the pre-warmed thromboplastin reagent to the cuvette to start the clotting reaction.

-

The coagulometer will automatically detect the formation of a clot and record the clotting time in seconds.

-

Plot the clotting time against the this compound concentration.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common pathways of coagulation.

Principle: An activator of the contact pathway (e.g., silica, kaolin) and phospholipids are added to plasma, followed by calcium, to initiate clotting. The time to clot formation is measured. FXa inhibitors will prolong the aPTT.[7]

Materials:

-

Human pooled normal plasma (citrated)

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl2) solution (e.g., 25 mM)

-

This compound stock solution (in DMSO)

-

Coagulometer

Procedure:

-

Spike human plasma with various concentrations of this compound or vehicle control.

-

Mix 50 µL of the plasma sample with 50 µL of the aPTT reagent in a cuvette.

-

Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes) to activate the contact factors.

-

Add 50 µL of pre-warmed CaCl2 solution to initiate the clotting cascade.

-

The coagulometer will measure the time to clot formation.

-

Plot the clotting time against the this compound concentration.

Thrombin Generation Assay (TGA)

TGA provides a global assessment of the coagulation potential of a plasma sample.

Principle: Clotting is initiated in plasma by adding tissue factor and phospholipids. The generation of thrombin over time is monitored using a fluorogenic substrate for thrombin. The resulting curve provides information on the lag time, peak thrombin concentration, and total thrombin generation (endogenous thrombin potential - ETP). FXa inhibitors are expected to decrease the peak thrombin and ETP.[8]

Materials:

-

Platelet-poor human plasma

-

Tissue factor/phospholipid reagent (low concentration)

-

Fluorogenic thrombin substrate with a calcium-containing buffer

-

This compound stock solution (in DMSO)

-

Fluorometer with a temperature-controlled plate reader

Procedure:

-

Spike plasma samples with different concentrations of this compound.

-

Add 80 µL of the plasma sample to a 96-well plate.

-

Add 20 µL of the tissue factor/phospholipid reagent to initiate thrombin generation.

-

Immediately add 20 µL of the fluorogenic substrate/calcium buffer.

-

Place the plate in the fluorometer and measure the fluorescence intensity over time (e.g., 60 minutes) at 37°C.

-

The instrument software calculates the thrombin generation parameters (lag time, peak height, ETP) from the fluorescence curve.

-

Plot the thrombin generation parameters against the this compound concentration.

Visualizations

Caption: this compound's inhibition of Factor Xa in the coagulation cascade.

Caption: Workflow for the Factor Xa chromogenic inhibition assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. XARELTO - Mechanism of Action [jnjmedicalconnect.com]

- 3. This compound | Factor Xa | TargetMol [targetmol.com]

- 4. This compound - AdisInsight [adisinsight.springer.com]

- 5. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]

- 6. Assessment of the impact of rivaroxaban on coagulation assays: laboratory recommendations for the monitoring of rivaroxaban and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rivaroxaban differentially influences ex vivo global coagulation assays based on the administration time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Automated Thrombin Generation Assay for Rivaroxaban, Apixaban, and Edoxaban Measurements [frontiersin.org]

Application Notes and Protocols for Thrombin Generation Assay with Eribaxaban

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eribaxaban is a direct, selective, and orally active inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] By inhibiting FXa, this compound effectively reduces thrombin generation, a key process in the formation of a blood clot.[2] The Thrombin Generation Assay (TGA) is a global hemostasis assay that provides a comprehensive assessment of the coagulation potential of a plasma sample. It measures the dynamics of thrombin generation and decay over time, offering valuable insights into both pro- and anticoagulant processes.[3][4] These application notes provide a detailed protocol for utilizing the TGA to evaluate the pharmacodynamic effects of this compound and other Factor Xa inhibitors.

Disclaimer: The development of this compound was discontinued at the Phase II clinical trial stage. As such, specific data on the effect of this compound on thrombin generation is limited. The quantitative data presented in these notes are derived from studies on other well-characterized direct Factor Xa inhibitors, such as rivaroxaban and apixaban, and should be considered representative of the expected effects of this compound.

Mechanism of Action of this compound and its Effect on Thrombin Generation

The coagulation cascade is a series of enzymatic reactions culminating in the formation of thrombin, which then converts fibrinogen to fibrin, the primary component of a blood clot. Factor Xa is a pivotal enzyme in this cascade, as it is the component of the prothrombinase complex that converts prothrombin (Factor II) to thrombin (Factor IIa).

This compound, as a direct Factor Xa inhibitor, binds to the active site of Factor Xa, preventing it from converting prothrombin to thrombin. This inhibition leads to a dose-dependent reduction in the overall amount of thrombin generated.

The effect of a Factor Xa inhibitor like this compound on the thrombin generation curve (thrombogram) is characterized by:

-

Prolonged Lag Time: The time to the start of thrombin generation is extended.[5]

-

Reduced Endogenous Thrombin Potential (ETP): The total amount of thrombin generated over time is decreased.[3][5]

-

Reduced Peak Thrombin: The maximum concentration of thrombin generated is lowered.[3][5]

Signaling Pathway of the Coagulation Cascade and Inhibition by this compound

Caption: Coagulation cascade and the inhibitory action of this compound on Factor Xa.

Experimental Protocols

Materials

-

Calibrated Automated Thrombogram (CAT) instrument or similar fluorometric plate reader

-

96-well microplates (black, flat-bottom)

-

Platelet-poor plasma (PPP)

-

This compound (or other Factor Xa inhibitor) stock solution

-

PPP Reagent (containing a low concentration of tissue factor and phospholipids)

-

FluCa kit (fluorogenic substrate and calcium chloride)

-

Thrombin Calibrator

-

Assay buffer (e.g., HEPES-buffered saline)

Preparation of Platelet-Poor Plasma (PPP)

-

Collect whole blood into citrate-containing tubes.

-

Centrifuge the blood at 2,000 x g for 15 minutes at room temperature.

-

Carefully aspirate the supernatant (plasma) without disturbing the buffy coat.

-

Perform a second centrifugation of the collected plasma at 10,000 x g for 10 minutes to remove residual platelets.

-

Aliquot the PPP and store at -80°C until use.

Thrombin Generation Assay Protocol

Caption: Experimental workflow for the Thrombin Generation Assay.

-

Plate Preparation:

-

Thaw PPP, this compound stock solution, PPP Reagent, FluCa kit, and Thrombin Calibrator at 37°C.

-

In a 96-well plate, add 80 µL of PPP to each well.

-

Add 10 µL of assay buffer or this compound at various concentrations to the sample wells.

-

In separate wells for the calibrator, add 10 µL of assay buffer.

-

-

Incubation:

-

Incubate the plate at 37°C for 10 minutes.

-

-

Initiation of Thrombin Generation:

-

For the sample wells, add 20 µL of pre-warmed PPP Reagent.

-

For the calibrator wells, add 20 µL of Thrombin Calibrator.

-

-

Fluorogenic Reaction:

-

Immediately add 20 µL of the pre-warmed FluCa kit solution to all wells.

-

-

Measurement:

-

Place the plate in the fluorometric reader pre-heated to 37°C.

-

Measure the fluorescence intensity at excitation and emission wavelengths of approximately 390 nm and 460 nm, respectively.

-

Readings should be taken at regular intervals (e.g., every 20 seconds) for a total duration of 60 minutes.

-

-

Data Analysis:

-

The raw fluorescence data is converted into a thrombin generation curve (nM of thrombin vs. time) using the calibration curve generated from the Thrombin Calibrator wells.

-

The following key parameters are calculated from the thrombogram:

-

Lag Time (min): Time from the start of the reaction until the initial burst of thrombin generation.

-

Endogenous Thrombin Potential (ETP, nM*min): The area under the thrombin generation curve, representing the total amount of thrombin generated.

-

Peak Thrombin (nM): The maximum concentration of thrombin reached.

-

Time to Peak (min): The time required to reach the peak thrombin concentration.

-

Velocity Index (nM/min): The rate of thrombin generation during the propagation phase.

-

-

Data Presentation

The following tables summarize the expected concentration-dependent effects of a direct Factor Xa inhibitor on key thrombin generation parameters. The data is representative and based on studies of rivaroxaban and apixaban.[5][6]

Table 1: Effect of Increasing Concentrations of a Factor Xa Inhibitor on Thrombin Generation Parameters

| Parameter | Control (0 ng/mL) | Low Concentration (e.g., 50 ng/mL) | Medium Concentration (e.g., 150 ng/mL) | High Concentration (e.g., 250 ng/mL) |

| Lag Time (min) | ~3.5 | Increased | Significantly Increased | Markedly Increased |

| ETP (nM*min) | ~1500 | Decreased | Significantly Decreased | Markedly Decreased |

| Peak Thrombin (nM) | ~300 | Decreased | Significantly Decreased | Markedly Decreased |

| Time to Peak (min) | ~6.0 | Increased | Significantly Increased | Markedly Increased |

| Velocity Index (nM/min) | ~100 | Decreased | Significantly Decreased | Markedly Decreased |

Table 2: Correlation of Factor Xa Inhibitor Plasma Concentration with Thrombin Generation Parameters [6][7]

| Thrombin Generation Parameter | Correlation with Drug Concentration | Spearman's Correlation Coefficient (rs) |

| Lag Time | Positive | Strong (e.g., ~0.80) |

| ETP | Negative | Moderate (e.g., ~ -0.55) |

| Peak Thrombin | Negative | Strong (e.g., ~ -0.72) |

Interpretation of Results

The results of the TGA in the presence of this compound or another Factor Xa inhibitor will demonstrate a clear dose-dependent anticoagulant effect.

-

An increase in Lag Time and Time to Peak reflects the delay in the initiation and propagation phases of coagulation due to the inhibition of Factor Xa.

-

A decrease in ETP and Peak Thrombin indicates a reduction in the total amount and the maximum concentration of thrombin generated, respectively. This directly correlates with the inhibitory effect of the drug on the prothrombinase complex.

-

The Velocity Index will also be reduced, indicating a slower rate of thrombin generation.

By performing concentration-response curves, researchers can determine key pharmacodynamic parameters such as the IC50 (the concentration of the inhibitor that causes 50% inhibition of a specific parameter).

Conclusion

The Thrombin Generation Assay is a powerful tool for characterizing the anticoagulant properties of direct Factor Xa inhibitors like this compound. It provides a more comprehensive picture of the impact of these drugs on the overall coagulation process compared to traditional clotting time assays. The detailed protocol and expected data presented in these application notes serve as a valuable resource for researchers and scientists in the field of drug development and hemostasis research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Frontiers | Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases [frontiersin.org]

- 4. Effect of PCC on Thrombin Generation among Patients on Factor Xa Inhibitors with Major Bleeding or Needing Urgent Surgery (GAUGE): Design and Rationale - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of the effect of direct oral anticoagulants dabigatran, rivaroxaban, and apixaban in healthy male volunteers using a thrombin generation assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Automated Thrombin Generation Assay for Rivaroxaban, Apixaban, and Edoxaban Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Automated Thrombin Generation Assay for Rivaroxaban, Apixaban, and Edoxaban Measurements [frontiersin.org]

Eribaxaban: Application Notes and Protocols for In Vivo Thrombosis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eribaxaban (also known as PD0348292) is a small molecule, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. As an anticoagulant, its potential for the prevention and treatment of thrombotic disorders has been a subject of investigation. Although the clinical development of this compound was discontinued in Phase II for venous thrombosis, understanding its preclinical evaluation in relevant animal models of thrombosis is crucial for researchers in the field of antithrombotic drug discovery.

Publicly available data on the use of this compound in specific in vivo thrombosis models is limited. However, it is known that pharmacodynamics data from a preclinical iliac venous stenting study were presented.[1] This document provides a comprehensive overview of the established in vivo thrombosis models and detailed protocols that are typically employed to evaluate the efficacy and safety of Factor Xa inhibitors like this compound. The methodologies and data presentation formats are based on standard practices in preclinical antithrombotic research.

This compound Compound Profile

| Property | Description |

| Drug Name | This compound (PD0348292) |

| Class | Antithrombotic, Small Molecule |

| Mechanism of Action | Direct Factor Xa Inhibitor |

| Originator | Pfizer |

| Highest Development Phase | Phase II (Discontinued for Venous Thrombosis) |

Mechanism of Action: Inhibition of the Coagulation Cascade

This compound, as a direct Factor Xa inhibitor, targets a pivotal point in the coagulation cascade where the intrinsic and extrinsic pathways converge. By binding to the active site of Factor Xa, this compound prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa). This, in turn, reduces the formation of fibrin from fibrinogen, a key component of a stable thrombus.

Caption: Coagulation cascade showing the central role of Factor Xa and the inhibitory action of this compound.

Experimental Protocols for In Vivo Thrombosis Models

The following are detailed protocols for common in vivo thrombosis models suitable for evaluating the antithrombotic efficacy and bleeding risk of Factor Xa inhibitors like this compound.

Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model

This model is widely used to assess the efficacy of antithrombotic agents in an injury-induced arterial thrombosis setting.

Principle: Topical application of ferric chloride to an artery induces oxidative injury to the vessel wall, exposing subendothelial collagen and tissue factor, which triggers platelet adhesion, aggregation, and fibrin clot formation.

Experimental Workflow:

Caption: Experimental workflow for the ferric chloride-induced arterial thrombosis model.

Protocol:

-

Animal Model: Male Sprague-Dawley rats (250-300g).

-

Anesthesia: Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane or a combination of ketamine/xylazine).

-

Surgical Preparation:

-

Make a midline cervical incision and expose the common carotid artery.

-

Carefully dissect the artery from the surrounding tissue.

-

Place a Doppler flow probe around the artery to monitor blood flow.

-

-

Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intravenous bolus, oral gavage) at a specified time before thrombosis induction.

-

Thrombosis Induction:

-

Place a small piece of filter paper (e.g., 1x2 mm) saturated with a ferric chloride solution (e.g., 10-35% w/v) on the surface of the carotid artery for a defined period (e.g., 5-10 minutes).

-

Remove the filter paper and rinse the area with saline.

-

-

Efficacy Measurement:

-

Continuously monitor blood flow until complete vessel occlusion occurs (defined as zero blood flow for a sustained period).

-

The primary endpoint is the Time to Occlusion (TTO) .

-

After a set period post-occlusion, the thrombosed arterial segment can be excised, and the thrombus weight can be measured.

-

-

Bleeding Time Assessment (Safety): In a separate cohort of animals, perform a tail transection bleeding time assay. After drug administration, transect the distal portion of the tail (e.g., 3 mm from the tip) and measure the time it takes for bleeding to cease.

Hypothetical Data Presentation:

| Treatment Group | Dose (mg/kg) | Route | Time to Occlusion (min) | Thrombus Weight (mg) | Bleeding Time (s) |

| Vehicle Control | - | p.o. | 12.5 ± 2.1 | 0.85 ± 0.12 | 180 ± 35 |

| This compound | 1 | p.o. | 25.3 ± 4.5 | 0.42 ± 0.08 | 250 ± 48 |

| This compound | 3 | p.o. | 48.7 ± 6.2 | 0.15 ± 0.05 | 420 ± 65 |

| This compound | 10 | p.o. | >60 | 0.05 ± 0.02 | >900** |

| p<0.05, *p<0.01 vs. Vehicle Control. Data are presented as mean ± SEM. (Illustrative Data) |

Venous Stasis Thrombosis Model

This model is particularly relevant for evaluating anticoagulants intended for the prevention or treatment of deep vein thrombosis (DVT).

Principle: Complete ligation of a vein segment (stasis) combined with a hypercoagulable stimulus (e.g., injection of a thrombogenic agent) leads to the formation of a venous thrombus.

Protocol:

-

Animal Model: Male Wistar rats (200-250g).

-

Anesthesia: Anesthetize the animal as previously described.

-

Surgical Preparation:

-

Perform a midline laparotomy to expose the inferior vena cava (IVC).

-

Carefully dissect a segment of the IVC, and ligate all side branches.

-

-

Drug Administration: Administer this compound or vehicle control.

-

Thrombosis Induction:

-

Temporarily clamp the IVC at two locations to create an isolated segment.

-

Inject a thrombogenic agent (e.g., tissue factor or thrombin) into the isolated segment.

-

Completely ligate the IVC at both ends of the segment and remove the clamps.

-

-

Efficacy Measurement:

-

After a predetermined time (e.g., 2-4 hours), re-anesthetize the animal and excise the ligated IVC segment.

-

Open the segment longitudinally, remove the thrombus, and determine its wet weight . The thrombus can also be dried for dry weight measurement.

-

-

Safety Assessment: Bleeding time can be assessed as described in the previous model.

Hypothetical Data Presentation:

| Treatment Group | Dose (mg/kg) | Route | Thrombus Wet Weight (mg) | Thrombus Dry Weight (mg) |

| Vehicle Control | - | i.v. | 15.2 ± 3.1 | 3.8 ± 0.8 |

| This compound | 0.3 | i.v. | 8.5 ± 2.2 | 2.1 ± 0.5 |

| This compound | 1 | i.v. | 3.1 ± 1.5 | 0.8 ± 0.4 |

| This compound | 3 | i.v. | 0.5 ± 0.3 | 0.1 ± 0.1 |

| *p<0.05, *p<0.01 vs. Vehicle Control. Data are presented as mean ± SEM. (Illustrative Data) |

Conclusion

While specific preclinical data for this compound in these in vivo thrombosis models are not extensively published, the protocols and methodologies described here represent the standard approach for evaluating novel Factor Xa inhibitors. These models provide critical information on the antithrombotic efficacy and bleeding risk, which are essential for the preclinical assessment of such compounds. The provided workflows, diagrams, and data tables serve as a comprehensive guide for researchers aiming to investigate the properties of this compound or similar antithrombotic agents in a preclinical setting.

References

Application Note: High-Throughput Quantification of Factor Xa Inhibitors in Human Plasma Using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of direct oral anticoagulants (DOACs) that inhibit Factor Xa. As "Eribaxaban" is not a recognized pharmaceutical compound, this document focuses on validated methods for the commonly prescribed Factor Xa inhibitors: Edoxaban, Rivaroxaban, and Apixaban . The protocols provided are intended for research purposes, including pharmacokinetic and bioequivalence studies. The methodologies described herein utilize various sample preparation techniques, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, followed by rapid chromatographic separation and detection by tandem mass spectrometry.

Introduction

Direct oral anticoagulants (DOACs) that directly inhibit Factor Xa are widely used in the prevention and treatment of thromboembolic disorders.[1] Accurate and reliable quantification of these drugs in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for these analyses due to its high sensitivity, specificity, and precision.[4] This application note provides detailed protocols for the quantification of Edoxaban, Rivaroxaban, and Apixaban in human plasma.

Experimental Protocols

Materials and Reagents

-

Analytes: Edoxaban, Rivaroxaban, Apixaban (analytical standards)

-

Internal Standards (IS): Edoxaban-d6, Rivaroxaban-d4, Apixaban-¹³CD₃ (or other suitable stable isotope-labeled analogues)[5]

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

-

Reagents: Formic acid, Ammonium acetate, Ethyl acetate, Methyl tertiary-butyl ether (MTBE)

-

Human plasma (K₂EDTA)

Sample Preparation

Three common sample preparation techniques are presented below. The choice of method may depend on the specific laboratory setup, desired sample purity, and throughput requirements.

This method is rapid and suitable for high-throughput analysis.[2][6]

-

To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.[7]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject into the LC-MS/MS system.

LLE provides a cleaner extract compared to PPT.[8]

-

To 300 µL of plasma, add 50 µL of the internal standard solution.[8]

-

Add 3 mL of ethyl acetate and vortex for 5 minutes.[8]

-

Centrifuge at 4000 rpm for 15 minutes at 4°C.[8]

-

Transfer the organic layer to a new tube and evaporate to dryness.[8]

-

Reconstitute the residue in 250 µL of the mobile phase.[8]

-

Inject into the LC-MS/MS system.

SPE offers the cleanest extracts and can be automated for high throughput.

-

Condition an appropriate SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load 200 µL of plasma sample (pre-treated with 200 µL of 4% phosphoric acid).

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness.

-

Reconstitute in 200 µL of the mobile phase.

-

Inject into the LC-MS/MS system.

Liquid Chromatography Conditions

The following are typical LC parameters. Optimization may be required based on the specific instrument and column.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[3][9] |

| Mobile Phase A | 0.1% Formic acid in water[3][9] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[3][10] |

| Flow Rate | 0.4 mL/min[3][9] |

| Gradient | Linear gradient optimized for analyte separation (a typical run time is 2-6 minutes)[3][11][12] |

| Column Temperature | 40°C[8] |

| Injection Volume | 2-10 µL[6] |

Mass Spectrometry Conditions

Detection is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[9][10]

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[9][10] |

| MRM Transitions | Edoxaban: m/z 548.2 → 366.1[9][13]Rivaroxaban: m/z 436.1 → 145.1[9][14]Apixaban: m/z 460.0 → 443.1[9][15]Edoxaban-d6: (Analyte-specific)Rivaroxaban-d4: m/z 440.2 → 144.9[14]Apixaban-¹³CD₃: m/z 464.2 → 447.4[16] |

| Ion Spray Voltage | ~5500 V[8] |

| Source Temperature | ~400°C[8] |

Data Presentation

The following tables summarize the quantitative data from various validated LC-MS/MS methods for Edoxaban, Rivaroxaban, and Apixaban.

Table 1: Method Validation Parameters for Edoxaban

| Parameter | Result | Reference |

| Linearity Range (ng/mL) | 1.0 - 500 | [9] |

| Lower Limit of Quantitation (ng/mL) | 1.0 | [2] |

| Intra-day Precision (%CV) | < 10.5 | [9] |

| Inter-day Precision (%CV) | < 10.5 | [9] |

| Accuracy (% Bias) | -9.9 to 11.3 | [9] |

| Recovery (%) | > 85 | [2] |

Table 2: Method Validation Parameters for Rivaroxaban

| Parameter | Result | Reference |

| Linearity Range (ng/mL) | 0.5 - 609.3 | |

| Lower Limit of Quantitation (ng/mL) | 0.5 | |

| Intra-day Precision (%CV) | 0.7 - 10.9 | |

| Inter-day Precision (%CV) | < 15 | [3] |

| Accuracy (%) | 87.5 – 112.6 | |

| Recovery (%) | 69.7 |

Table 3: Method Validation Parameters for Apixaban

| Parameter | Result | Reference |

| Linearity Range (ng/mL) | 1.0 - 301.52 | [16] |

| Lower Limit of Quantitation (ng/mL) | 1.0 | [16] |

| Intra-day Precision (%CV) | 0.70 - 6.98 | [16] |

| Inter-day Precision (%CV) | < 15 | [17] |

| Accuracy (%) | 89.2 to 107.2 | [16] |

| Recovery (%) | > 98 | [16] |

Mandatory Visualizations

Caption: General experimental workflow for the LC-MS/MS quantification of Factor Xa inhibitors.

Caption: Mechanism of action of Factor Xa inhibitors in the coagulation cascade.

Conclusion

The LC-MS/MS methods described in this application note provide a reliable and sensitive approach for the quantification of Edoxaban, Rivaroxaban, and Apixaban in human plasma. These protocols can be adapted for various research applications, offering high throughput and accurate results. The validation data presented demonstrates the robustness of these methods, making them suitable for pharmacokinetic and bioequivalence studies in drug development.

References

- 1. Sensitive LC-MS/MS method for quantification of rivaroxaban in plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A quantitative LC/MSMS method for determination of edoxaban, a Xa inhibitor and its pharmacokinetic application in patients after total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Developing LC-MS/MS methods to quantify rivaroxabanin human plasma and urine: Application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of rivaroxaban in patient’s plasma samples by anti-Xa chromogenic test associated to High Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. akjournals.com [akjournals.com]

- 8. ijpsdronline.com [ijpsdronline.com]

- 9. Determination of rivaroxaban, apixaban and edoxaban in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and Validation of an HPLC-MS/MS Method for Quantification of Apixaban in Human Plasma | Filonova | Drug development & registration [pharmjournal.ru]

- 11. Lc-ms/ms assay for the determination of apixaban in human plasma [wisdomlib.org]

- 12. Importance of measuring pharmacologically active metabolites of edoxaban: development and validation of an ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. | Journal of Applied Pharmaceutical Science [bibliomed.org]

- 16. japsonline.com [japsonline.com]

- 17. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application of Eribaxaban in Platelet Aggregation Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eribaxaban is a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By blocking FXa, this compound effectively reduces the generation of thrombin (Factor IIa), a key protease responsible for the conversion of fibrinogen to fibrin, leading to clot formation. While the primary therapeutic effect of this compound is anticoagulation, its impact on platelet function is a crucial area of investigation for understanding its complete hemostatic profile, particularly in therapeutic areas where both coagulation and platelet activity are pathologically linked, such as in arterial thrombosis.

These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on platelet aggregation. Given the limited direct public data on this compound's specific effects on platelets, the methodologies and expected outcomes are largely based on studies with other direct FXa inhibitors like rivaroxaban and apixaban, which share the same mechanism of action.[1][2][3][4]